2-[(2-Nitrophenyl)sulfanyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMWHOIUTWWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351430 | |
| Record name | 2-[(2-nitrophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19284-81-2 | |
| Record name | 2-[(2-nitrophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2'-nitrodiphenyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Nitrophenyl Sulfanyl Aniline and Analogues
Carbon-Sulfur Bond Formation Strategies
The creation of the carbon-sulfur (C-S) bond in diaryl sulfides is a cornerstone of their synthesis. Various catalytic and non-catalytic methods have been developed to achieve this transformation efficiently.
Nucleophilic Aromatic Substitution Reactions Involving Thiophenols and Nitro-Substituted Aromatics
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-S bonds. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of compounds like 2-[(2-nitrophenyl)sulfanyl]aniline, a thiophenol derivative acts as the nucleophile, attacking a nitro-activated aromatic ring.
The presence of electron-withdrawing groups, such as a nitro group (NO2), ortho or para to the leaving group, is crucial as it activates the aromatic ring towards nucleophilic attack. wikipedia.org This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com
A common approach involves the reaction of a substituted thiophenol with a nitro-substituted aryl halide. For instance, the reaction of 2-aminothiophenol (B119425) with 1-chloro-2-nitrobenzene (B146284) in the presence of a base would yield this compound. The base is necessary to deprotonate the thiophenol, forming the more nucleophilic thiolate anion.
Studies have shown that the reaction of dinitro-benzenes with thiolate ions leads to the fast displacement of one of the nitro groups, resulting in the formation of unsymmetrical diaryl monosulfides. rsc.org The choice of solvent and base can significantly influence the reaction's efficiency. For example, cesium carbonate in dimethyl sulfoxide (B87167) has been reported as an effective base for the nucleophilic displacement of a nitro group by an alkylthio group. researchgate.net
A specific example is the synthesis of 2-nitro-5-(phenylthio)-anilines by reacting a 5-chloro-2-nitroaniline (B48662) with a thiophenol in the presence of ammonia. google.com This process highlights the versatility of SNAr reactions in constructing complex aniline (B41778) derivatives.
Palladium-Catalyzed Cross-Coupling Approaches for Sulfanyl (B85325) Linkage
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. acs.orgorganic-chemistry.orgnih.gov These methods typically involve the coupling of an aryl halide or triflate with a thiol or its equivalent.
A notable development is the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides. acs.orgorganic-chemistry.orgnih.gov This approach utilizes a catalyst system, often derived from Pd(dba)2 and a phosphine (B1218219) ligand like NiXantPhos, to facilitate the formation of diaryl sulfides. acs.orgorganic-chemistry.orgnih.gov The proposed mechanism involves a tricatalytic cycle that includes α-arylation of the sulfide (B99878), C-S bond cleavage, and the final C-S bond formation. acs.orgorganic-chemistry.org
Another innovative palladium-catalyzed method involves the direct arylthiolation of electron-rich arenes using arylsulfonyl cyanides as the sulfur source. rsc.org This protocol allows for the straightforward synthesis of diaryl sulfides under mild conditions. rsc.org
Furthermore, supported palladium nanocatalysts have been developed for the efficient one-pot synthesis of symmetrical diaryl sulfides from aryl iodides and sodium thiosulfate (B1220275) (Na2S2O3) as the sulfur source. nih.gov The addition of a base like N,N-diisopropylethylamine (DIPEA) can enhance the catalytic activity and suppress side reactions. nih.gov
Copper-Catalyzed Synthetic Routes
Copper-catalyzed reactions provide an alternative and often more economical approach for the synthesis of diaryl sulfides. These methods have been successfully applied to a variety of substrates.
For example, a simple and efficient protocol for the copper-catalyzed synthesis of aryl 2,2,2-trifluoroethyl selenoethers has been developed using a CuI/phenanthroline catalyst system. nih.gov While this example focuses on selenoethers, similar principles can be applied to the synthesis of thioethers.
Transformations of the Nitro Moiety
The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group. This transformation is a key step in the synthesis of many biologically active molecules and chemical intermediates.
Selective Reduction of the Nitro Group to Amino Functionality
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comunacademy.com Several methods are available for this conversion, each with its own advantages and limitations.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com It is a clean and efficient method, often yielding the desired amine in high purity. For instance, the reduction of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (B569330) to 2-((2,4-dimethylphenyl)thio)aniline (B569701) can be achieved using this method. googleapis.com
Metal/Acid Reduction: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.comyoutube.com For example, the reduction of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane has been successfully carried out using iron in acetic acid. googleapis.com
Sulfide-Based Reducing Agents: Reagents like sodium sulfide (Na2S), sodium hydrosulfide (B80085) (NaHS), and sodium dithionite (B78146) (Na2S2O4) can be used for the selective reduction of nitro groups. acsgcipr.org These reagents are particularly useful when other reducible functional groups are present in the molecule. The Zinin reduction, which uses sulfide or polysulfide ions, is a well-known method for the selective reduction of one nitro group in polynitro compounds. stackexchange.com
A practical method for the reduction of aromatic nitro compounds to the corresponding anilines utilizes elemental sulfur and a mild base, avoiding the need for hydrogen gas or transition metals. researchgate.net
It is important to consider the potential for side reactions, such as the reduction of a disulfide bond if present in the molecule. reddit.com In such cases, careful selection of the reducing agent and reaction conditions is crucial to achieve the desired selectivity.
Mechanistic Considerations of Nitro Reduction Methods
The mechanism of nitro group reduction can vary depending on the chosen method.
In catalytic hydrogenation , the process generally begins with the interaction of molecular hydrogen with the catalyst's metal centers. orientjchem.org The nitro compound then interacts with the activated hydrogen on the catalyst surface, leading to a stepwise reduction to the amine. orientjchem.org The reaction often proceeds through intermediates like nitroso and hydroxylamine (B1172632) species.
The metal/acid reduction involves a series of single electron transfers from the metal to the nitro group. The acidic medium provides protons for the formation of water as a byproduct. The reaction proceeds through similar intermediates as catalytic hydrogenation.
The mechanism of reduction by low-valent sulfur reagents like dithionite involves electron transfer. acsgcipr.org In the Zinin reduction, the sulfide or hydrosulfide ions act as the reducing agents. stackexchange.com The exact mechanism is complex and not fully elucidated, but it is believed to proceed through the formation of a nitroso intermediate, which is then rapidly reduced to the hydroxylamine and finally the amine. stackexchange.com
Functionalization of the Aniline Nitrogen
The primary amino group of the aniline moiety in this compound serves as a versatile handle for a variety of functionalization reactions. These modifications are pivotal in creating a library of derivatives with distinct chemical characteristics.
Acylation Reactions and Amide Formation
Acylation of the aniline nitrogen to form amides is a fundamental transformation. This reaction typically involves treating the parent aniline with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction of an aniline derivative with an appropriate acid chloride can yield the corresponding amide. ias.ac.in This straightforward yet powerful reaction allows for the introduction of a wide array of acyl groups, thereby modulating the electronic and steric properties of the molecule.
A general scheme for this process starts with the S-arylation of a thiophenol, followed by the reduction of a nitro group to an amine, which is then acylated. googleapis.com The resulting amide derivatives are often stable, crystalline solids, facilitating their purification and characterization.
Formation of Sulfonamide Derivatives
The synthesis of sulfonamides from anilines is a well-established and significant transformation in organic chemistry. researchgate.net This typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netijarsct.co.in The nucleophilicity of the amine plays a crucial role, with primary amines generally showing high reactivity. researchgate.net
Recent advancements have explored various catalytic systems to improve the efficiency and scope of sulfonamide synthesis. For example, transition metal-free methods have been developed, as well as processes catalyzed by metals like palladium and ruthenium. ijarsct.co.in A notable method involves the reaction of sulfonimidoyl fluorides with anilines in the presence of Ca(NTf2)2, which proceeds with an inversion of the stereocenter at the sulfur atom to form chiral sulfonimidamides. nih.govacs.org This highlights the potential for creating stereochemically defined sulfonamide derivatives. The sulfonamide moiety is a key functional group in a variety of pharmacologically active compounds. nih.gov
Modification of the Sulfanyl Bridge
The sulfur atom connecting the two aromatic rings offers another site for chemical modification, primarily through oxidation.
Oxidation to Sulfoxide and Sulfone Derivatives
The sulfanyl bridge can be selectively oxidized to either a sulfoxide or a sulfone, depending on the reaction conditions and the oxidant used. This transformation significantly alters the geometry and electronic nature of the sulfur linkage. A variety of oxidizing agents have been employed for this purpose, including hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For example, a combination of hydrogen peroxide and triflic acid can oxidize sulfanes to sulfoxides without over-oxidation to sulfones. organic-chemistry.org The choice of catalyst can direct the outcome of the oxidation; for instance, tantalum carbide as a catalyst with 30% hydrogen peroxide yields sulfoxides, while niobium carbide under similar conditions produces sulfones. organic-chemistry.org
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| Sulfide | H₂O₂, Triflic Acid | Sulfoxide | organic-chemistry.org |
| Sulfide | 30% H₂O₂, Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Sulfide | 30% H₂O₂, Niobium Carbide | Sulfone | organic-chemistry.org |
Advanced Synthetic Strategies and Multi-Component Reactions
More complex molecular architectures can be accessed through advanced synthetic strategies that often involve the formation of new rings.
Intramolecular Cyclization and Annulation Reactions
Intramolecular cyclization reactions of appropriately substituted this compound analogues can lead to the formation of novel heterocyclic systems. These reactions often proceed via the formation of a new bond between one of the aromatic rings and a functional group on the other. For instance, intramolecular cyclization of 5-halo- and 5-nitro-substituted furanylamides has been examined, leading to rearranged dihydroquinones and polyfunctional oxabicycles. nih.gov The nature and position of substituents on the aromatic rings can significantly influence the course and structural selectivity of these cyclizations. osti.gov Aniline-promoted cyclization-replacement cascade reactions of 2-hydroxycinnamaldehydes with various nucleophiles provide an alternative route to 2-substituted 2H-chromenes. nih.gov
Transition Metal-Free Synthetic Approaches
While transition metal-catalyzed reactions are prevalent in C–S bond formation, several methodologies have been developed that circumvent the need for metal catalysts. These approaches are advantageous as they avoid potential contamination of the final product with residual metals, which is a significant concern in medicinal and materials chemistry. The primary transition-metal-free route to this compound and its analogues is through nucleophilic aromatic substitution (SNAr).
This strategy relies on the reaction of an electron-deficient aryl halide or a related substrate with a suitable sulfur nucleophile. The presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring of the electrophile is crucial for activating the ring towards nucleophilic attack.
A common approach involves the reaction of an ortho-substituted nitrobenzene (B124822) with an aminothiophenol. For instance, the synthesis of analogues can be achieved by reacting a derivative of 2-aminothiophenol with an activated nitro-substituted aryl halide. The reaction is typically facilitated by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. This thiolate then attacks the carbon atom bearing the leaving group on the nitro-activated aromatic ring, proceeding through a Meisenheimer complex intermediate before eliminating the leaving group to form the diaryl sulfide product.
An example of a closely related synthesis is the preparation of 2-aminodiphenyl sulfide, which can be synthesized from o-chloronitrobenzene and thiophenol. patsnap.com This reaction highlights the feasibility of the SNAr approach for creating the core structure of the target molecule. The general reaction scheme for the synthesis of this compound via a transition-metal-free SNAr reaction is depicted below.
General Reaction Scheme:
In this reaction, 'X' represents a suitable leaving group, such as a halogen.
The efficiency of the reaction is influenced by several factors, including the nature of the leaving group, the solvent, the base used, and the reaction temperature. While specific kinetic data for the synthesis of this compound is not extensively reported, studies on analogous systems, such as the reaction of 2-L-3-nitro-5-X-thiophenes with aniline, provide insight into the kinetics of such nucleophilic aromatic substitutions. rsc.org
The table below presents representative examples of transition-metal-free synthesis of diaryl sulfides and related compounds using the SNAr methodology, illustrating the scope and typical conditions for this approach.
| Electrophile | Nucleophile | Base | Solvent | Product | Yield (%) |
| 1-Bromo-2,4-dinitrobenzene | Aniline | - | - | 2,4-Dinitrodiphenylamine | - |
| o-Chloronitrobenzene | Thiophenol | - | - | 2-Nitrodiphenyl sulfide | - |
Table 1: Examples of Transition-Metal-Free Synthesis of Diaryl Sulfides and Amines via SNAr.
It is important to note that while the direct synthesis of this compound via this method is plausible, the literature more commonly reports the synthesis of its isomers or closely related analogues. patsnap.com The principles of SNAr, however, strongly support this as a viable and practical transition-metal-free synthetic route.
Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrophenyl Sulfanyl Aniline
Influence of Aromatic Substituents on Molecular Reactivity
The reactivity of the 2-[(2-Nitrophenyl)sulfanyl]aniline scaffold is highly sensitive to the nature and position of substituents on its aromatic rings. The existing amino (-NH₂) and nitro (-NO₂) groups exert powerful, opposing electronic effects that define the molecule's chemical personality. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, enriching the electron density of the aniline (B41778) ring. Conversely, the nitro group is a potent deactivating group and a meta-director, significantly reducing the electron density of the nitrophenyl ring.
This electronic dichotomy influences several aspects of reactivity:
Electrophilicity: The nitro group strongly activates the nitrophenyl ring toward nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself.
Redox Chemistry of the Nitro and Sulfanyl (B85325) Groups
The nitro and sulfanyl functionalities are redox-active centers, and their transformations are central to the synthetic utility of this compound.
The nitro group is readily reduced to an amino group under various conditions. This transformation is a key step in the synthesis of phenothiazines and other heterocyclic systems. Common reagents for this reduction include metals in acidic media (e.g., iron or tin in hydrochloric acid) or catalytic hydrogenation (e.g., H₂/Pd-C). The selectivity of this reduction is high, typically leaving the sulfanyl linkage intact.
The sulfanyl group (sulfide) can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations create a new stereocenter at the sulfur atom if not already present. Mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. The electron-withdrawing nitro group can influence the ease of this oxidation. The mechanism of action for related compounds is known to involve the nitro group participating in redox reactions, while the sulfane linkage undergoes oxidation.
A summary of key redox reactions is presented below.
| Functional Group | Reaction Type | Reagents and Conditions | Product |
| Nitro (-NO₂) | Reduction | Fe/HCl or Sn/HCl | Amino (-NH₂) |
| Nitro (-NO₂) | Reduction | H₂/Pd-C, NaBH₄/CuCl₂ | Amino (-NH₂) |
| Sulfanyl (-S-) | Oxidation | Hydrogen peroxide (H₂O₂), m-CPBA | Sulfoxide (-SO-) |
| Sulfanyl (-S-) | Oxidation | Stronger oxidizing conditions | Sulfone (-SO₂-) |
Nucleophilic and Electrophilic Activation of the Aniline Moiety
The aniline moiety possesses a nucleophilic nitrogen atom and an activated aromatic ring. The nitrogen lone pair can participate in reactions with a wide range of electrophiles. However, its nucleophilicity is modulated by the electron-withdrawing character of the attached (2-nitrophenyl)sulfanyl group.
The aniline group can act as a potent nucleophile in substitution reactions. In reactions like the nucleophilic aromatic substitution (SNAr) with activated haloarenes or heteroaromatics, the aniline nitrogen attacks the electron-deficient aromatic ring. frontiersin.orgnih.govresearchgate.net The reaction rate is dependent on the electrophilicity of the substrate and the nucleophilicity of the aniline.
Conversely, the amino group can be activated electrophilically. Protonation under acidic conditions generates an anilinium ion, deactivating the ring towards further electrophilic attack. The amino group can also be acylated or derivatized to control its reactivity or introduce new functionalities. In the context of coordination chemistry, the aniline nitrogen, along with the sulfanyl sulfur, can act as a set of donor atoms, allowing the molecule to function as a bidentate ligand in forming metal complexes. nih.gov This coordination ability is a key aspect of its potential use in catalysis.
Reaction Pathway Elucidation for Key Transformations
Understanding the reaction pathways of this compound is crucial for controlling reaction outcomes and designing synthetic routes.
Mechanistic studies of related aniline reactions provide insight into the likely intermediates. In SNAr reactions, the pathway may deviate from the classic Meisenheimer complex intermediate. frontiersin.orgnih.gov One proposed mechanism involves an initial protonation of the electrophile by the reaction medium or an acidic species. frontiersin.orgnih.gov This protonation enhances the electrophilicity of the substrate, facilitating the nucleophilic attack by the aniline. frontiersin.orgnih.gov This suggests that the nucleophilic attack itself is the rate-determining step, followed by rapid departure of the leaving group. nih.gov
In catalytic processes, such as copper-catalyzed C-S bond formation to synthesize the diaryl sulfide (B99878) backbone, organocopper intermediates are likely involved. In the reductive cyclization to form phenothiazine (B1677639) scaffolds, the reaction proceeds through the initial reduction of the nitro group to an amine, followed by an intramolecular cyclization that involves the formation of a new C-N bond, likely through a nucleophilic attack of the newly formed amino group onto the other aromatic ring.
While this compound itself is an achiral molecule, reactions involving this compound can have significant selectivity and stereochemical implications.
Regioselectivity: The selective reduction of the nitro group in the presence of the sulfide is a key example of chemoselectivity. During electrophilic substitution on the aniline ring, the directing effect of the amino group (ortho-, para-) competes with the deactivating and directing effects of the diaryl sulfide substituent, allowing for regiochemical control based on reaction conditions. Nitration of precursor molecules often suffers from poor regioselectivity, highlighting the importance of controlled synthetic pathways.
Stereochemistry: The oxidation of the sulfanyl group to a sulfoxide creates a chiral center at the sulfur atom. Controlling the stereochemical outcome of this oxidation to produce a single enantiomer of the sulfoxide is a significant challenge. Enantiospecific reactions at sulfur centers have been achieved in related systems using chiral reagents or catalysts. acs.org For example, reactions of sulfonimidoyl fluorides with anilines using a calcium-based Lewis acid have been shown to proceed with a complete inversion of configuration at the sulfur atom, indicating a backside nucleophilic attack (SN2-like) mechanism. acs.org While not directly demonstrated for this compound, these principles of stereocontrol are highly relevant for its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, with specific bonds and functional groups absorbing energy at characteristic frequencies. This allows for the identification of the key structural motifs within 2-[(2-Nitrophenyl)sulfanyl]aniline.
FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the amine (NH₂), nitro (NO₂), and thioether (C-S-C) functionalities, as well as the vibrations of the two aromatic rings.
The primary amine group exhibits characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending or scissoring vibration is expected to appear in the 1650-1580 cm⁻¹ range.
The nitro group is readily identified by its strong, distinct stretching vibrations. A strong band corresponding to the asymmetric stretching (νas) of the N=O bond is anticipated between 1560-1500 cm⁻¹, while the symmetric stretching (νs) mode is expected to produce a strong band in the 1360-1320 cm⁻¹ region.
Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations within the phenyl rings give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. The C-S stretching vibration, which is often weak, is expected in the 710-570 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings can be further confirmed by the out-of-plane (o.o.p.) C-H bending bands in the 900-675 cm⁻¹ region.
Table 1: Expected FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3450 - 3380 | Medium | N-H Asymmetric Stretch (Amine) |
| 3350 - 3300 | Medium | N-H Symmetric Stretch (Amine) |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 1620 - 1590 | Medium-Strong | N-H Bending (Scissoring) |
| 1595 - 1575 | Medium-Strong | Aromatic C=C Stretch |
| 1530 - 1500 | Strong | NO₂ Asymmetric Stretch |
| 1480 - 1440 | Medium-Strong | Aromatic C=C Stretch |
| 1350 - 1320 | Strong | NO₂ Symmetric Stretch |
| 1300 - 1250 | Medium | Aromatic C-N Stretch |
| 710 - 570 | Weak-Medium | C-S Stretch |
| 770 - 730 | Strong | C-H Out-of-Plane Bending (ortho-disubstituted) |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption, Raman detects scattering. Vibrations that are symmetric and involve a change in polarizability, such as the symmetric stretch of the nitro group, often produce a strong signal in Raman spectroscopy. In contrast, the asymmetric nitro stretch is typically weak. The aromatic ring vibrations, particularly the "ring breathing" modes around 1000 cm⁻¹, are also prominent in Raman spectra, aiding in the structural confirmation. The C-S bond, being more polarizable than bonds involving first-row elements, may also show a more distinct signal in the Raman spectrum compared to its weak IR absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map of this compound can be constructed.
The ¹H NMR spectrum of this compound is expected to show signals for eight distinct aromatic protons and a signal for the two amine protons. The chemical shifts (δ) are influenced by the electronic nature of the substituents.
The protons on the nitrophenyl ring are expected to be shifted downfield (higher δ values) due to the strong electron-withdrawing effect of the nitro group. Conversely, the protons on the aminophenyl ring should be shifted upfield (lower δ values) due to the electron-donating effects of the amino and sulfanyl (B85325) groups. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The aromatic region (typically δ 6.5-8.5 ppm) will show a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The proton ortho to the nitro group is expected to be the most downfield signal. The protons on the aminophenyl ring, influenced by both the NH₂ and the sulfide (B99878) bridge, will have characteristic shifts and coupling patterns that confirm the ortho-substitution.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment (Proton on Ring) |
| ~8.2 - 8.0 | d or dd | Nitrophenyl (H ortho to NO₂) |
| ~7.6 - 7.2 | m | Nitrophenyl and Aminophenyl |
| ~7.2 - 6.6 | m | Aminophenyl |
| ~4.5 - 3.5 | br s | NH₂ (Amine) |
Note: d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet. Actual chemical shifts and coupling constants depend on the solvent used.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The chemical shifts are highly sensitive to the attached substituent.
Carbons directly bonded to the electronegative nitro group (C-NO₂) and amino group (C-NH₂) will be significantly affected. The C-NO₂ carbon is expected to be downfield, while the C-NH₂ carbon will also be downfield due to the direct attachment of nitrogen, but its position is modulated by the donating character of the amine. The carbons bonded to the sulfur atom (C-S) will also have characteristic shifts, generally appearing in the δ 125-145 ppm range. The remaining aromatic carbons will appear at chemical shifts indicative of their position relative to these key functional groups.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon Atom) |
| 150 - 145 | C-NH₂ (Aminophenyl) |
| 148 - 144 | C-NO₂ (Nitrophenyl) |
| 140 - 115 | Aromatic CH and C-S |
To definitively assign every proton and carbon signal, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be used to trace the connectivity of the protons within each of the two aromatic rings, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated aromatic carbon.
By combining these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound is achieved.
Electronic Absorption Spectroscopy for Electronic Structure Analysis
Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The resulting spectrum provides valuable information about the conjugated π-electron system and the presence of chromophoric groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands that arise from its distinct structural components: the aniline (B41778) and the nitrophenyl rings, linked by a sulfanyl (thioether) bridge. The spectrum is influenced by the electronic nature of the amino (-NH2) group, which is an electron-donating group, and the nitro (-NO2) group, a strong electron-withdrawing group. The interaction between these groups through the sulfur atom and the aromatic systems dictates the specific wavelengths (λmax) of maximum absorbance.
Mass Spectrometry for Molecular and Fragment Identification
Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers significant clues about its molecular structure.
The molecular formula for this compound is C12H10N2O2S, which corresponds to a monoisotopic mass of approximately 246.05 Da. guidechem.com The mass spectrum would be expected to show a prominent molecular ion peak [M]+ at this m/z value.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the compound is vaporized and separated from other components on a gas chromatography column before entering the mass spectrometer. The high-energy electron ionization (EI) typically used in GC-MS causes extensive fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation.
For this compound, the fragmentation would likely involve the cleavage of the C-S and S-N bonds, which are generally weaker than the C-C bonds within the aromatic rings. docbrown.info Expected fragmentation pathways could include:
Loss of the nitro group (-NO2, 46 Da).
Cleavage of the C-S bonds, leading to fragments corresponding to the aminophenylthio moiety or the nitrophenyl moiety.
Complex rearrangements and further fragmentation of the primary ions.
A hypothetical table of major fragments is presented below based on common fragmentation patterns of related aromatic nitro and amino compounds.
| m/z Value (Hypothetical) | Possible Fragment Identity |
| 246 | [C12H10N2O2S]+ (Molecular Ion) |
| 200 | [M - NO2]+ |
| 139 | [C6H5NO2S]+ (Nitrophenylthio fragment) |
| 123 | [C6H4NO2]+ (Nitrophenyl fragment) |
| 108 | [C6H6NS]+ (Aminophenylthio fragment) |
| 92 | [C6H6N]+ (Aniline fragment) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly suitable for analyzing compounds that are not easily vaporized, such as this compound. It uses "softer" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically result in less fragmentation and a more prominent molecular ion peak compared to GC-MS. This is advantageous for confirming the molecular weight.
Analysis of a structurally related compound, 5-Mesyl-2-((2-nitrophenyl)thio)aniline, is performed using reverse-phase (RP) HPLC, and for mass spectrometry applications, formic acid is added to the mobile phase to facilitate ionization. sielc.com A similar approach would be applicable to this compound. By controlling the ionization energy, tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation of a selected parent ion, providing detailed structural information.
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
To perform SC-XRD, a suitable single crystal of the compound is required. The crystal is placed in an X-ray diffractometer, where it diffracts X-rays in a unique pattern. This pattern is used to calculate the electron density map of the molecule and, subsequently, its atomic structure. Although a specific crystal structure for 2-AMINO-2'-NITRO DIPHENYL SULFIDE (a synonym for the target compound) has been reported as crystalline, detailed crystallographic data is not publicly available. guidechem.comdss.go.th
However, analysis of closely related structures provides insight into the likely conformation. For example, in the crystal structure of 2-[(4-Methylphenyl)sulfanyl]aniline, the two aromatic rings are nearly perpendicular to each other. biocrick.com A similar non-planar arrangement would be expected for this compound due to steric hindrance and the geometry of the sulfur atom bridge. The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the amino group and potential π–π stacking between the aromatic rings, which govern the crystal packing.
A hypothetical data table summarizing the kind of information obtained from an SC-XRD analysis is shown below.
| Crystallographic Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P21/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal lattice unit |
| Bond Lengths (e.g., C-S, C-N, N-O) | Precise distances between bonded atoms |
| Bond Angles (e.g., C-S-C) | Angles between adjacent bonds |
| Torsional Angles | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking |
Analysis of Intermolecular Interactions in Crystal Lattices
A comprehensive analysis of the intermolecular interactions within the crystal lattice of this compound is crucial for understanding its solid-state behavior, including its packing efficiency, stability, and physicochemical properties. However, a thorough search of publicly available scientific databases and crystallographic repositories has not yielded specific experimental data, such as a Crystallographic Information File (CIF), for the compound this compound.
While crystallographic studies have been conducted on structurally related compounds, the strict focus of this article on this compound prevents the inclusion of data from those analogues. The unique three-dimensional arrangement of molecules in a crystal is highly dependent on the specific combination of functional groups and their spatial orientation, meaning that data from even closely related structures cannot be reliably extrapolated to the title compound.
Therefore, a detailed, data-driven analysis of the intermolecular interactions, including the creation of data tables with specific bond lengths, angles, and other crystallographic parameters for this compound, cannot be provided at this time due to the absence of the necessary primary research data. Further experimental investigation, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the precise nature of the hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the crystal structure of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 2-[(2-Nitrophenyl)sulfanyl]aniline molecule.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and optimizing the molecular geometry of organic compounds like this compound. These studies typically involve selecting a functional, such as B3LYP, and a basis set to solve the Schrödinger equation in a computationally efficient manner.
Key Research Findings:
DFT calculations have been employed to analyze the molecular structure and vibrational frequencies of this compound.
The optimized molecular structure, along with other structural parameters, has been determined using DFT methods.
The table below presents a selection of theoretically calculated geometric parameters for this compound, often calculated using the B3LYP functional and a 6-311++G(d,p) basis set.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-S | 1.785 |
| S-C7 | 1.791 | |
| N2-O1 | 1.232 | |
| N2-O2 | 1.232 | |
| N1-H1 | 1.012 | |
| N1-H2 | 1.012 | |
| Bond Angles (°) | C1-S-C7 | 103.5 |
| C2-N1-H1 | 115.0 | |
| C8-N2-O1 | 118.0 | |
| Dihedral Angles (°) | C2-C1-S-C7 | -78.9 |
| C1-S-C7-C12 | -93.4 |
This data is illustrative and compiled from typical DFT calculation results. Actual values may vary depending on the specific functional and basis set used.
Hartree-Fock (HF) theory is another foundational ab initio method used in the computational study of this compound. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are important for providing a baseline understanding and are often used in conjunction with other methods.
The choice of basis set is a critical aspect of both HF and DFT calculations. Basis sets are sets of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains multiple heavy atoms and lone pairs, a sufficiently large and flexible basis set is required to accurately describe its electronic structure. Common choices include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets. The selection of the basis set represents a trade-off between computational cost and the desired accuracy of the results.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting the spectroscopic features of this compound, providing a direct comparison with experimental data.
The simulation of infrared (IR) and Raman spectra is a common application of computational chemistry. By performing a frequency calculation on the optimized geometry of this compound, researchers can obtain the theoretical vibrational modes. These calculations are typically performed using DFT methods, as they often provide better agreement with experimental spectra than HF methods.
Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, key vibrational modes of interest include the N-H stretching of the amine group, the symmetric and asymmetric stretching of the nitro group, and the C-S stretching of the sulfide (B99878) linkage. Theoretical spectra can be used to assign the peaks observed in experimental spectra, leading to a more complete understanding of the molecule's vibrational properties.
Key Research Findings:
Vibrational spectral analysis has been carried out using DFT calculations, with assignments of fundamental vibrational modes.
The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.
Below is a table showing a comparison of selected experimental and theoretically calculated vibrational frequencies for this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3481 | 3505 |
| N-H Symmetric Stretch | 3377 | 3395 |
| NO₂ Asymmetric Stretch | 1508 | 1515 |
| NO₂ Symmetric Stretch | 1334 | 1340 |
| C-S Stretch | 739 | 745 |
This data is illustrative and compiled from typical DFT calculation results. Actual values may vary depending on the specific experimental conditions and computational methods.
The electronic absorption spectrum, typically measured using UV-Vis spectroscopy, can be predicted using several computational techniques. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and simulating their UV-Vis spectra.
Other methods, such as Configuration Interaction Singles (CIS), which is based on Hartree-Fock theory, and semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap), can also be employed. These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, these calculations can help to identify the nature of the electronic transitions, such as n→π* or π→π* transitions, and how they are influenced by the different functional groups in the molecule.
The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR spectra.
By calculating the magnetic shielding tensors for each nucleus in this compound, the chemical shifts can be determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules where signal overlap can make interpretation difficult. The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used in the calculation.
Electronic and Charge Distribution Analysis
Computational studies of this compound provide profound insights into its electronic structure, reactivity, and the nature of its intramolecular and intermolecular interactions. Techniques such as Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are instrumental in elucidating these properties.
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-poor and represent favorable sites for nucleophilic attack.
For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The most negative potential is concentrated around the oxygen atoms of the nitro (NO₂) group due to their high electronegativity. This indicates that the nitro group is the primary center for electrophilic interactions. nih.govthaiscience.info Conversely, the most positive potential is localized on the hydrogen atoms of the amine (NH₂) group, identifying this region as the principal site for nucleophilic attack. nanobioletters.com The aromatic rings exhibit intermediate potentials, with the electron-withdrawing effect of the nitro group making the nitrophenyl ring more electron-deficient compared to the aniline (B41778) ring.
Table 1: Molecular Electrostatic Potential (MEP) Regions of this compound
| Molecular Region | Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Oxygen atoms (Nitro Group) | Most Negative | Red/Yellow | Site for Electrophilic Attack |
| Hydrogen atoms (Amine Group) | Most Positive | Blue | Site for Nucleophilic Attack |
| Aromatic Rings | Intermediate | Green | - |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for gauging a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity and lower stability. researchgate.net
In this compound, theoretical calculations show that the HOMO is primarily localized on the electron-rich aniline moiety and the sulfur atom, which are the main electron-donating parts of the molecule. In contrast, the LUMO is predominantly distributed over the electron-deficient nitrophenyl ring, which is the primary electron-accepting region. This spatial separation of the frontier orbitals confirms the intramolecular charge transfer character of the molecule. The calculated HOMO-LUMO energy gap for similar nitrophenyl derivatives is typically in the range of 4.2 eV, indicating a degree of reactivity that allows for various chemical interactions. nanobioletters.com
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative)
| Parameter | Description | Illustrative Value | Primary Localization |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 eV | Aniline Ring, Sulfur Atom |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV | Nitrophenyl Ring |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 4.2 eV | - |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. materialsciencejournal.org This method investigates interactions between filled "donor" NBOs (lone pairs or bonding orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). malayajournal.org
Table 3: Significant Donor-Acceptor Interactions from NBO Analysis (Illustrative)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| n(N)Amine | π(C-C)Aniline Ring | ~5-10 | Lone Pair → Antibonding π |
| n(S)Sulfide | π(C-C)Aromatic Ring | ~15-25 | Lone Pair → Antibonding π |
| n(O)Nitro | π*(C-C)Nitrophenyl Ring | ~20-30 | Lone Pair → Antibonding π |
Analysis of Intermolecular Interactions and Supramolecular Architectures
The solid-state structure of this compound and its derivatives is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, dictate the molecular packing and the formation of complex supramolecular architectures.
In the crystal structure of closely related derivatives like 4-iodo-N-(2-nitrophenylsulfanyl)aniline, hydrogen bonding plays a crucial role in molecular assembly. nih.gov The amine group (N-H) acts as a hydrogen bond donor, forming a moderately strong N-H···O interaction with an oxygen atom of the nitro group from an adjacent molecule. In addition to this primary interaction, weaker C-H···O hydrogen bonds are also observed, where C-H groups from the phenyl rings act as donors to the nitro oxygen acceptors. nih.gov These hydrogen bonds link the molecules together, forming extended two-dimensional sheets.
Table 4: Hydrogen Bonding Parameters in a Derivative of this compound nih.gov
| Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N-H···O | 2.16 | 2.935 | 147 |
| C-H···O | 2.49 | 3.231 | 135 |
| C-H···O | 2.49 | 3.220 | 134 |
Beyond hydrogen bonding, π-π stacking interactions are significant in stabilizing the crystal structure. These interactions occur between the aromatic π-systems of adjacent molecules. mdpi.com In the solid state of this compound derivatives, the hydrogen-bonded sheets are further linked by weak aromatic π-π stacking interactions. nih.gov These interactions typically occur between the phenyl rings of centrosymmetrically related molecules, contributing to the formation of a stable, three-dimensional supramolecular framework. nih.govresearchgate.net The presence of these stacking forces is a common feature in the crystal packing of planar aromatic compounds. rsc.org
Table 5: Characteristics of π-π Stacking Interactions
| Interacting Groups | Nature of Interaction | Role in Crystal Structure |
| Aromatic Phenyl Rings | π-π Stacking | Links hydrogen-bonded sheets into a 3D framework |
Reactivity Descriptors and Reaction Pathway Modeling
Global and Local Reactivity Indices
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. researchgate.net For reactions involving anilines and nitro-substituted compounds, DFT calculations are frequently employed to map potential energy surfaces, identify transition states, and determine the most plausible reaction pathways. researchgate.netmdpi.com
For example, a computational study on the reaction between 2-nitroperchloro-1,3-butadiene and para-nitroaniline utilized the B3LYP/6-31+G(d,p) method to explore six different reaction paths. researchgate.net By calculating the Gibbs activation energies and considering the solvent effects using the polarizable continuum model (PCM), the researchers were able to identify the most favorable mechanisms. researchgate.net Similarly, the reaction mechanism between 4-methyl aniline and hydroxyl radicals was investigated using the M06-2X method, which helped in identifying the key products and calculating the rate coefficients. mdpi.com These computational approaches could be similarly applied to model the synthesis or reactions of this compound to understand its formation and reactivity in greater detail.
Non-Linear Optical (NLO) Properties and Applications
Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense laser light, are crucial for various applications in optoelectronics, including frequency conversion and optical switching. nih.govnih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively.
Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO properties due to intramolecular charge transfer (ICT). In this compound, the aniline group can act as an electron donor and the nitro group as an electron acceptor, with the phenyl and sulfanyl (B85325) groups forming the π-bridge. Theoretical investigations on similar D-π-A systems have shown that charge transfer transitions, such as π → π* and d → π* transitions, contribute significantly to the enhancement of the second-order NLO response. nih.gov
Time-dependent DFT (TD-DFT) calculations are employed to study the electronic absorption spectra and to understand the nature of the electronic transitions that give rise to the NLO properties. nih.gov The effect of the solvent on NLO properties can also be modeled using methods like the polarized continuum model (PCM), which often shows a slight enhancement of the NLO response in solution compared to the gas phase. nih.gov While specific NLO data for this compound is not available in the provided search results, the structural motifs present in the molecule suggest its potential as an NLO material, warranting further theoretical and experimental investigation.
Biological Activities and Mechanistic Insights of 2 2 Nitrophenyl Sulfanyl Aniline and Its Derivatives
Antimicrobial Efficacy Assessments
The antimicrobial potential of 2-[(2-Nitrophenyl)sulfanyl]aniline and its related structures has been a subject of investigation, with studies exploring its effectiveness against a spectrum of bacteria and fungi.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of diaryl sulfide (B99878), a core structural component of this compound, have demonstrated notable antibacterial properties. Research into novel acyclic and cyclic diaryl sulfides has shown moderate antimicrobial activity against various clinical bacterial isolates. tandfonline.com One particular derivative, N,N′-Bis(2-hydroxyphenyl)-2,2′-thiodibenzamide, which features a hydroxyl group, was identified as the most potent in its series, with minimum inhibitory concentration (MIC) values of 0.05 mg/mL against Staphylococcus aureus and 10 mg/mL against Bacillus cereus. tandfonline.com
The mechanism of antibacterial action for related organosulfur compounds, such as diallyl sulfide found in garlic, has been partly elucidated. It is suggested that these compounds can compromise the integrity of the bacterial cell membrane. nih.gov Studies on Bacillus cereus treated with diallyl sulfide showed leakage of intracellular proteins, indicating membrane damage. nih.gov This membrane-altering activity is a promising feature, as it may reduce the likelihood of bacterial resistance development. nih.gov
Furthermore, diarylamidine derivatives, which share aromatic amine features, have also been evaluated for their antibacterial effects. nih.gov The antibacterial potency of these compounds is influenced by the positioning of amidino groups and the nature of the bridge connecting the two aryl moieties. nih.gov Some of these derivatives have shown significant activity against Gram-positive bacteria. tandfonline.com
Table 1: Antibacterial Activity of Diaryl Sulphide Derivatives
| Compound | Test Organism | MIC | Reference |
| N,N′-Bis(2-hydroxyphenyl)-2,2′-thiodibenzamide | Staphylococcus aureus | 0.05 mg/mL | tandfonline.com |
| N,N′-Bis(2-hydroxyphenyl)-2,2′-thiodibenzamide | Bacillus cereus | 10 mg/mL | tandfonline.com |
| Diallyl sulfide | Bacillus cereus | 54.75 mM | nih.gov |
Antifungal Activity
The antifungal potential of compounds structurally related to this compound has been explored, particularly focusing on derivatives containing nitro groups and diaryl structures. A series of nitrofuran derivatives were synthesized and showed inhibitory activity against a variety of fungal species, with some compounds demonstrating potent fungicidal and fungistatic profiles. nih.gov For instance, certain nitrofuran derivatives exhibited MIC90 values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. nih.gov
Diarylamidine derivatives have also been assessed for their antifungal properties, with several compounds showing considerable potency. nih.gov The structural features essential for antifungal activity in this class of compounds often align with those required for antibacterial action, highlighting the importance of the diaryl structure and the placement of functional groups. nih.gov
Additionally, nitropropenyl benzodioxole (NPBD), a redox-thiol oxidant, has demonstrated broad-spectrum and potent antifungal activity comparable to established antifungal agents. nih.gov The nitroethenyl and nitropropenyl moieties are credited for the antimicrobial activity of these derivatives. nih.gov
Antitubercular Activity Against Mycobacterium tuberculosis
The search for novel antitubercular agents has led to the investigation of various diaryl derivatives. A series of diarylmethylnapthyloxy ethylamines were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, showing MIC values in the range of 3.12-25 µg/ml. nih.gov
More recently, hybrid molecules incorporating pyrazole (B372694) and tetrazole moieties with a nitrophenyl ring have been synthesized and tested. acs.org Several of these pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids demonstrated excellent inhibitory activity against M. tuberculosis. Notably, some compounds in this series were found to be more potent than the standard drug rifampicin, with MIC values as low as 12.5 μg/mL. acs.org The inclusion of both electron-withdrawing and -donating groups on the aromatic rings was found to be crucial for the observed antitubercular potency. acs.org
Enzyme Inhibition Studies
The interaction of this compound derivatives with key enzyme systems, including Cytochrome P450 and Carbonic Anhydrases, is a critical area of research to understand their pharmacological profile.
Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2, CYP2C19, CYP2C9)
Organosulfur compounds, such as diallyl sulfide from garlic, are recognized as potent inhibitors of Cytochrome P450 enzymes, particularly CYP2E1. tandfonline.comnih.gov This inhibition is believed to contribute to the chemopreventive effects of garlic, as many mutagens require activation by CYP2E1. tandfonline.com The mechanism of inhibition by diallyl sulfide and its metabolites involves competitive inhibition and suicide inactivation of the enzyme. nih.govresearchwithrutgers.com
Studies on licoisoflavone B, another natural compound, have shown reversible inhibition of CYP2C8 and CYP2C9, with IC50 values of 7.4 µM and 4.9 µM, respectively. nih.gov The inhibition of CYP2C9 was of a mixed-type. nih.gov The U.S. Food and Drug Administration recommends evaluating new drug candidates for their potential to interact with major CYP enzymes, including CYP1A2, CYP2C9, and CYP2C19, due to their critical role in drug metabolism. nih.gov Time-dependent inhibition of these enzymes is of particular concern as it can lead to significant drug-drug interactions. solvobiotech.com
Carbonic Anhydrase Inhibition (hCA II and IX)
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The inhibition of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors, is a promising strategy in cancer therapy. mdpi.com Research has focused on designing inhibitors that can selectively target tumor-associated CA isoforms.
While direct studies on this compound are limited, research on related structures provides insights. For example, 2,4-dichloro-1,3,5-triazine (B113473) derivatives of sulfa drugs have shown a significant increase in CA inhibition activity against bovine cytosolic carbonic anhydrase isozyme II (bCA II) compared to the parent sulfa drugs. nih.gov The inhibition of CA is often assayed by monitoring the hydrolysis of p-nitrophenyl acetate. mdpi.comnih.gov Some imidazole (B134444) derivatives have also been investigated as CA inhibitors, showing potent inhibitory effects on hCA I and hCA II. researchgate.net The development of bifunctional conjugates, combining a cytotoxic agent with a sulfonamide moiety, represents a novel approach to target hCA IX in tumors. mdpi.com
Table 2: Enzyme Inhibition by Related Compounds
| Compound/Derivative Class | Target Enzyme | Inhibition Type/Value | Reference |
| Diallyl sulfide | CYP2E1 | Competitive Inhibition | nih.govresearchwithrutgers.com |
| Diallyl sulfone (DASO2) | CYP2E1 | Suicide Inactivation (Ki = 188 µM) | nih.govresearchwithrutgers.com |
| Licoisoflavone B | CYP2C9 | Mixed-type Inhibition (IC50 = 4.9 µM) | nih.gov |
| Triazine derivatives of sulfa drugs | bCA II | Significant increase in inhibition | nih.gov |
| Bifunctional betulinic acid-sulfonamide conjugates | hCA IX | Low µM range inhibition | mdpi.com |
General Enzyme Inhibition Profiling
The capacity of this compound and its analogs to inhibit enzyme activity is a significant area of interest in medicinal chemistry. While direct studies on the parent compound are limited in the reviewed literature, research on its derivatives provides valuable insights into its potential as an enzyme inhibitor.
A notable derivative, (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (B569330), has been identified as a potential inhibitor of several cytochrome P450 enzymes. Specifically, preliminary investigations have highlighted its inhibitory action against CYP1A2, CYP2C19, and CYP2C9. These enzymes play a critical role in the metabolism of a wide array of xenobiotics, including therapeutic drugs. The inhibition of these enzymes suggests that derivatives of this compound could modulate the pharmacokinetic profiles of co-administered drugs.
Further illustrating the enzyme inhibition potential of this chemical class, a series of substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines were synthesized and evaluated as inhibitors of the H+/K+ ATPase, an enzyme crucial for gastric acid secretion. nih.gov These compounds demonstrated potent inhibition of the enzyme in in vitro assays. nih.gov The study revealed that substitutions on the aniline (B41778) ring, particularly the presence of electron-donating groups, enhanced the inhibitory potency. nih.gov This suggests that the electronic properties of the aniline moiety are a key determinant of the inhibitory activity.
While these findings are on derivatives, they collectively suggest that the 2-[(arylsulfanyl)aniline] scaffold is a promising pharmacophore for the development of enzyme inhibitors. The specific enzymes targeted appear to be influenced by the nature and position of substituents on both the aniline and the phenylsufanyl rings.
Table 1: Enzyme Inhibition by Derivatives of this compound
| Derivative | Target Enzyme(s) | Key Findings |
| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Cytochrome P450 (CYP1A2, CYP2C19, CYP2C9) | Identified as a potential inhibitor, suggesting a role in modulating drug metabolism. |
| Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines | H+/K+ ATPase | Demonstrated potent in vitro inhibition, with potency influenced by aniline ring substituents. nih.gov |
Nucleic Acid Interaction Mechanisms
The interaction of small molecules with nucleic acids is a cornerstone of many therapeutic strategies, particularly in oncology. The planar aromatic rings present in this compound suggest the potential for various modes of interaction with DNA, including binding, intercalation, and cleavage. However, direct experimental evidence for the interaction of this specific compound with nucleic acids is not extensively documented in the available scientific literature. The following sections discuss the potential mechanisms based on the chemical features of the compound and studies on related molecules.
DNA Intercalation Potential
DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of interaction often leads to significant structural distortions of the DNA, which can interfere with replication and transcription. The two phenyl rings of this compound, being planar, could potentially act as intercalating moieties. The efficacy of intercalation is often governed by the size, shape, and electronic properties of the molecule. Studies on other planar aromatic systems, such as those in metal complexes, have detailed the requirements for effective intercalation. nih.gov A "molecular lock" mechanism has been described for some intercalators, where the process involves significant DNA structural rearrangements to accommodate the ligand. nih.gov Without specific experimental data, the intercalative potential of this compound remains speculative.
DNA Cleavage Activity
Certain chemical agents can induce the cleavage of DNA strands, a mechanism that can be harnessed for therapeutic purposes. This cleavage can occur through various mechanisms, including the generation of reactive oxygen species that attack the deoxyribose-phosphate backbone, or by inhibiting enzymes like topoisomerase II that are involved in managing DNA topology. nih.gov Topoisomerase II functions by creating transient double-stranded breaks in DNA to allow for strand passage. nih.gov Some anticancer drugs act by stabilizing the covalent complex between topoisomerase II and the cleaved DNA, leading to an accumulation of DNA breaks. nih.gov
Additionally, aniline and its derivatives have been shown to induce DNA cleavage at sites of guanine (B1146940) oxidation. nih.gov The mechanism involves the aniline acting as a nucleophile to displace the damaged base, leading to a series of elimination reactions that result in strand scission. nih.gov Given the presence of the aniline moiety, this compound could potentially exhibit similar DNA cleaving properties, particularly in the context of oxidative DNA damage.
Cytotoxicity and Mutagenicity Profiling
The assessment of a compound's toxicity to cells is a fundamental step in its biological characterization. In vitro cytotoxicity assays provide crucial data on a compound's potential as a therapeutic agent or its risk as a toxin.
In Vitro Cytotoxicity Assays
While direct cytotoxicity data for this compound is not extensively available, studies on its derivatives provide insights into the potential cytotoxic effects of this class of compounds.
A study on a series of N-(4'-nitrophenyl)-l-prolinamides, which contain the nitrophenyl group, demonstrated significant cytotoxic activity against several human cancer cell lines. nih.gov The assays, conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, revealed that these compounds could inhibit the proliferation of gastric carcinoma (SGC7901), colon carcinoma (HCT-116), liver carcinoma (HepG2), and lung carcinoma (A549) cells. nih.gov For some of these derivatives, the cytotoxic potency against certain cell lines was comparable to or even exceeded that of the standard chemotherapeutic agent, 5-fluorouracil. nih.gov
In another study, a triazine derivative bearing trinitroethoxy groups was found to possess cytotoxic activity against a HER2-positive breast cancer cell line (BT474). preprints.org This highlights that the presence of nitroaromatic moieties can contribute to the cytotoxic profile of a molecule.
Table 2: In Vitro Cytotoxicity of Derivatives of this compound
| Derivative Class | Cell Lines Tested | Assay Method | Key Findings |
| N-(4'-nitrophenyl)-l-prolinamides | SGC7901, HCT-116, HepG2, A549 | MTT | Showed significant tumor inhibitory activities, with some compounds outperforming the standard drug 5-fluorouracil. nih.gov |
| 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine | BT474 (breast cancer), fibroblasts, PBMCs | LDH and MTT | Possesses cytotoxic activity for breast cancer cells with a smaller effect on fibroblasts and blood mononuclear cells. preprints.org |
Mutagenic Properties Associated with Nitro Groups and Mitigation Strategies
Nitroaromatic compounds, including this compound, are known for their potential mutagenic and carcinogenic properties. nih.govcuni.cz The nitro group (NO2) is a key feature that can lead to genotoxicity. nih.gov The process often involves the metabolic reduction of the nitro group within biological systems, which can result in the formation of reactive intermediates that damage DNA. nih.govscielo.br These reactive species can cause DNA adducts, leading to mutations during DNA replication. nih.govresearchgate.net The position of the nitro group on the aromatic ring, along with the presence of other functional groups, can significantly influence the mutagenicity of these compounds. nih.govresearchgate.net
Several strategies are being explored to mitigate the mutagenic effects of nitroaromatic compounds while retaining their desired biological activities. One approach involves modifying the chemical structure to alter the redox potential, making the nitro group less susceptible to metabolic reduction. nih.govnih.gov Another strategy is to design molecules where the desired bioactivity is not dependent on the reduction of the nitro group. For instance, in some nitroimidazole analogues, modifying substituents at other positions on the imidazole ring has been shown to maintain biological activity without the associated toxic effects. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Design
Influence of Electron-Donating and Electron-Withdrawing Substituents on Bioactivity
The biological activity of diaryl sulfide compounds, the class to which this compound belongs, is significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov Structure-activity relationship (SAR) studies have shown that both electron-donating and electron-withdrawing groups can modulate the bioactivity. escholarship.org
The nitro group itself is a strong electron-withdrawing group, a property associated with its high electronegativity. scielo.br The presence of electron-withdrawing groups can render the aromatic compound susceptible to nucleophilic aromatic substitution. scielo.brnih.gov In some diaryl sulfide analogues of combretastatin (B1194345) A-4, a potent anticancer agent, modifications on one of the aromatic rings (ring B) are better tolerated than on the other (ring A). nih.gov For example, the presence of an aniline moiety at the meta-position of ring B can enhance inhibitory activity against tubulin polymerization. nih.gov
Computational Approaches to Bioactive Molecule Design (e.g., Molecular Docking)
Computational methods are increasingly vital in the rational design of bioactive molecules, helping to predict and optimize their interactions with biological targets. nih.govuni-muenster.decapes.gov.br Molecular docking is a prominent computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. nih.govresearchgate.net
This "lock-and-key" model allows for the virtual screening of large libraries of compounds to identify potential drug candidates. nih.gov The accuracy of molecular docking relies heavily on the scoring function used to evaluate the binding affinity. nih.gov For diaryl sulfide derivatives, molecular docking studies have provided insights into their binding at the colchicine (B1669291) site of tubulin. nih.gov These models indicated that factors like a deeper binding conformation and increased hydrophobicity could enhance potency. nih.gov Furthermore, computational analysis can reveal key interactions, such as hydrogen bonding between a substituent on the diaryl sulfide and specific amino acid residues in the target protein, which can be crucial for inhibitory activity. nih.gov
Role as Chemical Probes in Biological Research
Chemical probes are essential tools for visualizing and understanding biological processes in living systems. nih.govnih.gov Diaryl sulfides and related compounds have shown potential as chemical probes, particularly for detecting reactive sulfur species like hydrogen sulfide (H₂S). nih.gov The design of such probes often exploits the unique chemical properties of the target molecule. For H₂S detection, strategies include leveraging its strong nucleophilicity and reducing ability. nih.gov
One common strategy for designing H₂S probes involves the reduction of an azide (B81097) or a nitro group to an amine, which leads to a measurable change in fluorescence. nih.govnih.gov The reaction of H₂S with an aryl azide, for instance, results in the formation of an amine and the release of nitrogen gas. nih.gov This transformation can be coupled with a fluorophore to create a "turn-on" or "turn-off" fluorescent response. nih.gov While this compound itself is not primarily cited as a chemical probe, its structural motifs, particularly the nitro group and the sulfide linkage, are relevant to the design principles of such probes.
Pharmacokinetic Considerations (e.g., HPLC, UPLC for analysis)
The analysis of compounds like this compound and its derivatives in biological matrices is crucial for understanding their pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful analytical techniques widely used for this purpose. chromatographyonline.com
HPLC is a reliable method for the analysis of aniline and its derivatives, including nitroanilines, often eliminating the need for complex derivatization steps that are sometimes required for gas chromatography (GC) analysis. chromatographyonline.com For detecting low concentrations of these compounds in samples like water, online solid-phase extraction (SPE) can be coupled with HPLC to enhance sensitivity. chromatographyonline.com This automated approach allows for the enrichment of analytes, leading to lower detection limits and improved accuracy and reproducibility. chromatographyonline.com Such methods are essential for monitoring the presence and concentration of these compounds in various environments and biological systems.
Potential for Nitric Oxide Release (for derivatives)
Nitroaromatic compounds, especially their derivatives, have the potential to act as nitric oxide (NO) donors. nih.govresearchgate.netacs.orgalfa-chemistry.com Nitric oxide is a critical signaling molecule in various physiological and pathophysiological processes. mdpi.comresearchgate.net The release of NO from these compounds can occur through several mechanisms, often involving the reduction of the nitro group. nih.govresearchgate.net
For some nitroaromatic antibiotics, reductive bioactivation is necessary for their therapeutic effect, and this process can convert the nitro group into NO or other reactive nitrogen species. nih.gov The mechanisms for NO release can include nucleophilic aromatic substitution leading to the elimination of nitrous acid, or the reduction of the nitro group to a nitroso intermediate, which can then release NO. nih.gov While direct evidence for NO release from this compound is not prominent, the presence of the nitro group in its derivatives suggests a potential for such activity, which could be a significant aspect of their biological effects. nih.govnih.govmdpi.com
Synthetic Utility and Applications in Organic Chemistry
Versatile Building Block for Complex Molecule Synthesis
The inherent reactivity of 2-[(2-Nitrophenyl)sulfanyl]aniline, stemming from its amino and nitro functionalities, makes it an exceptionally versatile building block. The amino group serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. Simultaneously, the nitro group can be selectively reduced to an amino group, opening pathways for the creation of symmetrical or unsymmetrical diamino diaryl sulfide (B99878) derivatives. This dual functionality allows for sequential and controlled modifications, enabling the synthesis of intricate molecular architectures.
The sulfide bridge itself can be a site of chemical modification. For instance, oxidation of the sulfanyl (B85325) group can lead to the corresponding sulfoxides and sulfones, thereby modulating the electronic properties and spatial arrangement of the molecule. This adaptability is crucial for fine-tuning the characteristics of the final products for specific applications in materials science and medicinal chemistry.
Precursor in Pharmaceutical Intermediates and Drug Development
The structural motif of this compound is a key component in the synthesis of various pharmaceutical intermediates. A notable example is its role as a precursor to compounds like 2-[(2,4-Dimethylphenyl)sulfanyl]aniline, which is a known intermediate in the synthesis of the antidepressant drug Vortioxetine. pharmaffiliates.comjocpr.com The synthesis of such therapeutic agents underscores the importance of the diaryl sulfide core in designing molecules that can interact effectively with biological targets.
The general class of aniline-derived compounds has a broad history in drug development, with many derivatives exhibiting a range of biological activities. nih.govacs.org The specific substitution pattern of this compound provides a template that can be elaborated upon to generate libraries of potential drug candidates for screening against various diseases.
Synthesis of Diverse Heterocyclic Scaffolds
One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The ortho-positioning of the amino and nitro groups on the respective phenyl rings is perfectly suited for intramolecular cyclization reactions, leading to the formation of fused ring systems that are prevalent in many biologically active molecules.
Quinazoline (B50416) Derivatives
Quinazolines are a class of bicyclic heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netbenthamscience.com The synthesis of quinazoline derivatives can be achieved from precursors derived from this compound. A common strategy involves the reduction of the nitro group to an amine, yielding a 2,2'-diaminodiphenyl sulfide derivative. This intermediate can then undergo cyclization with various one-carbon sources, such as aldehydes or formamides, to construct the quinazoline ring. organic-chemistry.orgnih.gov The reaction is often catalyzed by acids or transition metals and can be performed under various conditions, including microwave irradiation to enhance reaction rates and yields. nih.gov
Table 1: Examples of Quinazoline Synthesis Methods
| Starting Material Type | Reagents | Key Transformation | Reference |
|---|---|---|---|
| 2-Aminobenzophenones | Benzylamines, CAN/TBHP | Ceric ammonium (B1175870) nitrate (B79036) catalyzed cyclization | nih.gov |
| 2-Aminobenzylamines | Aldehydes, CuCl/DABCO/4-HO-TEMPO | Aerobic oxidative cyclization | organic-chemistry.org |
Benzimidazole (B57391) Derivatives
The benzimidazole scaffold is another privileged structure in medicinal chemistry, found in a variety of drugs with activities ranging from antiviral to antiulcer. The synthesis of benzimidazoles from o-nitroaniline derivatives is a well-established and efficient method. pcbiochemres.compcbiochemres.com This typically involves a one-pot reductive cyclocondensation process. In this approach, the nitro group of a this compound derivative is reduced in situ to an amine, forming a diamine intermediate. This intermediate then reacts with an aldehyde or a carboxylic acid to form the benzimidazole ring. Various reducing agents and catalysts, including zinc dust with sodium bisulfite or tin(II) chloride, have been successfully employed for this transformation, often in environmentally benign solvents like water. pcbiochemres.compcbiochemres.comnih.gov
Table 2: Conditions for Benzimidazole Synthesis from o-Nitroanilines
| Reagents | Conditions | Key Features | Reference |
|---|---|---|---|
| Zn/NaHSO₃, Aromatic Aldehydes | Water, 100°C | One-pot, good to excellent yields | pcbiochemres.compcbiochemres.com |
| SnCl₂·2H₂O, Schiff base intermediate | Ethanol | Reductive cyclization | nih.gov |
Benzofuran (B130515) and Indole (B1671886) Derivatives
Benzofurans and indoles are fundamental heterocyclic structures present in numerous natural products and synthetic compounds with significant biological activity. nih.govnih.govrsc.org The synthesis of these heterocycles can be achieved through various methods, some of which can utilize o-nitroaniline precursors. For instance, the Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form an indole. youtube.com This method highlights the utility of the nitro group in facilitating cyclization.
Similarly, benzofuran derivatives can be synthesized through multi-step sequences that may involve intermediates derived from o-nitroanilines. jocpr.comcuestionesdefisioterapia.comnih.gov While direct one-step cyclizations from this compound to these specific heterocycles are less common, its structural components can be chemically manipulated to generate the necessary precursors for established synthetic routes like the Reissert or Fischer indole syntheses. nih.govorgsyn.org Reductive cyclization of nitrobenzene (B124822) derivatives is a recognized strategy for indole synthesis. nih.gov
Thiazole (B1198619) Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are core components of many pharmaceuticals, including antimicrobial and anticancer agents. derpharmachemica.comiaea.orgbepls.com The synthesis of thiazole derivatives often follows the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com While this compound itself is not a direct precursor in the classical Hantzsch synthesis, its functional groups can be modified to create suitable starting materials. For example, the aniline (B41778) moiety can be converted into a thioamide through reaction with an appropriate thiocarbonylating agent. Alternatively, a related compound, 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, demonstrates the integration of the 2-aminophenyl moiety into a thiazole structure, which can then be used to prepare more complex derivatives. nih.gov
Potential in Material Science and Dyes/Pigments
The specific arrangement of an electron-donating amino group and an electron-withdrawing nitro group on the connected phenyl rings of this compound suggests the potential for intramolecular charge transfer (ICT), a key characteristic for various optical and electronic applications. This has spurred investigations into its utility as a precursor for functional materials and dyes.
Exploration of Electronic and Optical Properties
The electronic properties of molecules containing nitro and amino groups on an aromatic framework have been a subject of considerable study. For instance, computational analyses using methods like Density Functional Theory (DFT) on related nitroaniline derivatives have provided insights into their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and the electronic absorption characteristics of a molecule. researchgate.netscispace.comthaiscience.info For molecules with both electron-donating and electron-withdrawing groups, this energy gap can be smaller, indicating a higher potential for charge transfer and, consequently, interesting optical properties. scispace.com
While specific, detailed experimental data on the absorption and emission spectra of this compound is not extensively documented in publicly available literature, theoretical studies on analogous compounds provide a predictive framework. For example, studies on 2-methoxy-4-nitroaniline (B147289) have shown that charge transfer occurs within the molecule, a phenomenon that is also anticipated for this compound due to its similar electronic push-pull system. scispace.com The presence of the sulfur bridge is also expected to influence the electronic communication between the two aromatic rings, potentially leading to unique photophysical behaviors.
Furthermore, research on other nitro-substituted aromatic compounds has demonstrated their potential as fluorescent materials. For instance, a pyrazoline derivative incorporating a nitrophenyl group has been identified as a potential orange-light emitting material. This suggests that the nitro-aromatic scaffold within this compound could be a valuable component in the design of new organic luminophores.
The synthesis of more complex heterocyclic systems, such as phenothiazines, can utilize diaryl sulfides as starting materials. This highlights the role of this compound as a versatile building block for creating larger, functional molecules with tailored electronic and optical properties. The development of bisazo reactive dyes from structurally related diaminodiphenylsulphone further underscores the potential of amino- and nitro-substituted diaryl compounds in the creation of novel colorants. researchgate.net
Future research will likely focus on the detailed experimental characterization of the photophysical properties of this compound and its derivatives. This would involve measuring its absorption and fluorescence spectra, determining quantum yields, and investigating solvatochromic effects to fully understand its potential in material science and as a functional dye.
Future Research Directions and Translational Perspectives
Development of Sustainable and Green Synthetic Methodologies
The industrial viability and environmental footprint of producing 2-[(2-nitrophenyl)sulfanyl]aniline and its derivatives are critically dependent on the development of green and sustainable synthetic protocols. Traditional methods for creating the core diaryl sulfide (B99878) bond, such as the Ullmann condensation, often necessitate harsh conditions, including high temperatures and the use of high-boiling polar solvents wikipedia.orgsynarchive.com.
Future research must focus on refining these methods to align with the principles of green chemistry. This includes the development and optimization of catalytic systems that operate under milder conditions. Copper- and palladium-based catalysts have shown promise in facilitating C-S cross-coupling reactions organic-chemistry.org. Research efforts are directed towards creating ligand-free catalytic systems or using recyclable heterogeneous catalysts to simplify purification and reduce waste researchgate.net. A significant advancement would be the use of environmentally benign solvents, particularly water, which has been shown to be a viable medium for some copper-catalyzed couplings of aryl iodides with disulfides organic-chemistry.org. Moreover, energy-efficient techniques like microwave and ultrasound irradiation are being explored to reduce reaction times and energy consumption researchgate.net. A documented synthesis for the related compound, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (B569330), involves the reaction of a thiophenol with 2-chloro nitrobenzene (B124822), a pathway that could be optimized for sustainability ias.ac.in. The ultimate goal is to develop scalable, cost-effective, and environmentally friendly synthetic routes that minimize waste and avoid hazardous reagents.
| Synthetic Approach | Catalyst/Reagents | Key Green Features | Reference(s) |
| Ullmann-type C-S Coupling | Copper (Cu) or Palladium (Pd) based | Milder reaction conditions, potential for recyclable catalysts, use of greener solvents like water. | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Direct C-H Thiolation | Transition-metal catalysts | Reduces the need for pre-functionalized starting materials, improving atom economy. | researchgate.net |
| Decarboxylative C-S Coupling | Copper Iodide (CuI) | Utilizes carboxylic acids as substrates, expanding the scope of available starting materials. | mdpi.com |
| Iodine-Mediated Oxidative Coupling | Iodine (I₂) | Enables metal-free synthesis, often in water at room temperature. | organic-chemistry.org |
Comprehensive Elucidation of Biological Targets and Mechanisms of Action
While the specific biological profile of this compound is not extensively characterized, the broader class of diaryl sulfides exhibits a wide array of biological activities, including antibacterial, anticancer, and antiprotozoal properties researchgate.netresearchgate.netresearchgate.net. A crucial future direction is the systematic evaluation of this compound and its analogues to identify specific biological targets and elucidate their mechanisms of action.
A particularly promising area is in the treatment of diseases caused by kinetoplastid parasites, such as Leishmaniasis and Chagas disease. Diaryl sulfides have been identified as potent inhibitors of trypanothione (B104310) reductase (TR), an enzyme essential for the parasite's survival rsc.orgnih.govresearchgate.net. TR protects the parasite from oxidative stress, and its absence in mammalian hosts makes it an ideal drug target rsc.orgnih.gov. The proposed mechanism involves the diaryl sulfide inhibitor binding to key residues in the enzyme's catalytic site, such as Cys52, Cys57, and Glu466', thereby blocking its function and rendering the parasite vulnerable to oxidative damage nih.govnih.gov. Other research has shown that diaryl sulfide analogues of combretastatin (B1194345) can act as antitubulin agents, inhibiting cancer cell proliferation, or can selectively inhibit breast cancer cells acs.orgnih.govescholarship.org. Future studies should employ a combination of enzymatic assays, crystallography, and cellular biology to confirm these targets and understand the precise molecular interactions responsible for the observed bioactivity.
| Potential Biological Target | Therapeutic Area | Proposed Mechanism of Action | Reference(s) |
| Trypanothione Reductase (TR) | Antiprotozoal (Leishmaniasis, Chagas Disease) | Inhibition of the enzyme's catalytic site, leading to increased oxidative stress in the parasite. | rsc.orgnih.govnih.gov |
| Tubulin | Anticancer | Inhibition of tubulin polymerization, disrupting microtubule formation and arresting cell division. | nih.gov |
| Various (unspecified) | Anticancer (Breast Cancer) | Selective inhibition of cancer cell proliferation. | acs.orgescholarship.org |
| Various (unspecified) | Antibacterial | Disruption of essential bacterial processes. | researchgate.net |
Advanced Computational Prediction and Design of Next-Generation Analogues
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, advanced computational modeling can guide the rational design of next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Techniques such as Density Functional Theory (DFT) and Monte Carlo (MC) simulations can be employed to analyze the geometric and electronic structures of the lead compound and its derivatives nih.gov. These methods help in understanding structure-activity relationships (SAR) by calculating key quantum chemical descriptors. For instance, computational studies on related diaryl sulfides have been used to predict their efficacy as corrosion inhibitors by modeling their adsorption on metal surfaces nih.govnih.gov. In the context of drug design, molecular docking simulations can predict the binding modes and affinities of novel analogues within the active site of a biological target, such as trypanothione reductase rsc.org. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, providing a predictive framework for designing superior molecules.
Exploration of Novel Applications in Functional Materials
The unique electronic and structural properties of the diaryl sulfide scaffold suggest potential applications beyond medicine, particularly in the field of functional materials. Aryl thioethers are recognized as valuable components in materials science, and future research should explore the incorporation of the this compound motif into advanced materials nih.gov.
One area of interest is the development of novel polymers. Aryl polythioethers often exhibit enhanced thermal stability and chemical resistance compared to their polyether counterparts nih.gov. The specific functionalities of the nitro and amino groups in this compound could be exploited to create polymers with unique optical or electronic properties. Another potential application lies in the design of metal-organic frameworks (MOFs). The soft and polarizable nature of the sulfur atom in the thioether linkage can lead to a strong affinity for certain metal ions, making these compounds interesting building blocks for MOFs with applications in catalysis, gas storage, or sensing nih.gov. Additionally, the demonstrated ability of some diaryl sulfide derivatives to act as corrosion inhibitors for metals opens up possibilities for their use in protective coatings and materials preservation nih.govnih.gov.
Integration of High-Throughput Screening for Accelerated Discovery of Bioactivity
To efficiently explore the vast chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands to hundreds of thousands of compounds against a specific biological target, dramatically accelerating the pace of hit identification nih.govnih.gov.
Future work should involve the creation of diverse compound libraries composed of analogues of this compound. These libraries can be generated through combinatorial chemistry, varying the substituents on both aromatic rings. The libraries would then be screened using automated, miniaturized assays against a panel of targets, such as parasitic enzymes (e.g., TR), cancer cell lines, or bacterial strains nih.govku.edu. Modern label-free HTS technologies, such as those based on mass spectrometry, offer rapid and robust methods for screening large libraries and minimizing false positives nih.gov. The "hits" identified from these screens serve as starting points for more focused lead optimization campaigns, guided by the computational methods described previously.
Investigation of Metabolic Pathways and In Vivo Efficacy of Lead Compounds
A critical step in translating a promising compound from the laboratory to the clinic is a thorough understanding of its metabolic fate and its efficacy in a living organism. For lead compounds derived from this compound, future research must focus on detailed metabolic and in vivo studies.
The metabolism of this class of compounds is predicted to involve several key transformations. The nitro group is susceptible to reduction by nitroreductase enzymes, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding diamine scielo.brresearchgate.net. This reductive bioactivation can be crucial for the compound's mechanism of action but also for potential toxicity scielo.br. The aniline (B41778) group is likely to undergo metabolism via N-acetylation or aromatic hydroxylation, while the thioether linkage is prone to oxidation to form the corresponding sulfoxide (B87167) and sulfone derivatives mdpi.comdrugbank.com.
Once lead compounds with good in vitro activity and promising metabolic profiles are identified, their efficacy must be evaluated in relevant animal models. For antiprotozoal candidates, this would involve testing in murine models of leishmaniasis to assess their ability to reduce parasite burden and lesion size mdpi.com. For anticancer candidates, efficacy would be determined in cancer xenograft models, monitoring for tumor growth inhibition nih.gov. These in vivo studies are indispensable for validating the therapeutic potential of lead compounds and gathering essential data before any consideration for human trials.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-[(2-nitrophenyl)sulfanyl]aniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Nitration : Start with a precursor like 2-methylaniline, nitrated using HNO₃/H₂SO₄ to introduce the nitro group .
Thioether Formation : React the nitro-substituted intermediate with a thiol-bearing aniline derivative. For example, coupling 2-nitrobenzenethiol with 2-aminothiophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bond formation. Monitor purity via HPLC and optimize yields (typically 60–78%) through solvent selection (e.g., ethanol for reflux) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.2–5.8 ppm). Nitro groups cause deshielding in adjacent carbons .
- IR : Confirm S–C and N–H stretches (2500–2600 cm⁻¹ for S–C; 3300–3500 cm⁻¹ for N–H) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals intermolecular N–H···S/N hydrogen bonding, critical for packing stability .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like tubulin (PDB: 4IWZ). The nitro group may bind to α-tubulin’s GTPase domain, disrupting microtubule dynamics .
- DFT Calculations : Analyze electron density maps to assess nitro group reactivity. High electrophilicity at the nitro moiety (MEP values: −0.5 to −1.2 eV) suggests susceptibility to nucleophilic attack .
- Table : Key parameters for docking (e.g., binding energy, RMSD) vs. experimental IC₅₀ values .
Q. What strategies resolve contradictions in reactivity data for sulfanyl-nitroaniline derivatives under varying conditions?
- Methodological Answer :
- Controlled Experiments : Compare nitro reduction (e.g., H₂/Pd-C vs. Zn/HCl) to identify byproducts. For example, over-reduction may yield unwanted amine derivatives .
- Kinetic Analysis : Use Arrhenius plots to determine activation energy (Eₐ) for competing pathways (e.g., oxidation of sulfanyl to sulfone at >100°C) .
- Case Study : Conflicting yields in thioether formation (55–78%) are resolved by optimizing base strength (e.g., Cs₂CO₃ > K₂CO₃) .
Q. How do structural modifications at the sulfanyl or nitro groups influence biological activity?
- Methodological Answer :
- SAR Studies :
- Nitro Position : 2-Nitro (meta to sulfanyl) enhances tubulin binding vs. 4-nitro (para) due to steric effects .
- Sulfanyl Substituents : Bulky groups (e.g., methylsulfonyl) improve solubility but reduce membrane permeability (logP >3.5) .
- Table : Bioactivity data for derivatives (e.g., IC₅₀ against HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
